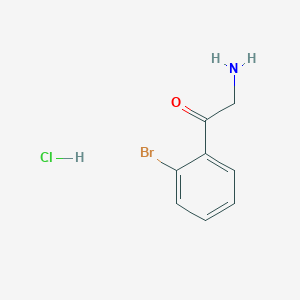

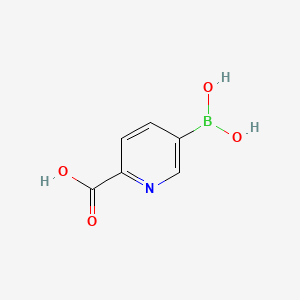

4-(2-氨基乙基)-3,5-二甲基-1H-吡唑二氢溴化物

描述

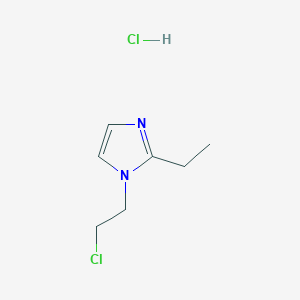

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Unfortunately, without specific data for “4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide”, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrazoles, for example, can undergo a variety of reactions, including N-alkylation, N-acylation, sulfonation, and reactions with electrophiles at the carbon between the two nitrogens .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties are determined by the compound’s molecular structure .科学研究应用

合成与表征

四氢苯并(b)吡喃衍生物的合成: 用于合成2-氨基-3-氰基-4-芳基-7,7-二甲基-5-氧代-4H-5,6,7,8-四氢苯并[b]吡喃衍生物,突显了该方法的高效、便捷和环境友好性 (Jin 等,2004).

多相催化剂的开发: 应用于制备2-氨基-3-氰基-4-芳基-7,7-二甲基-5,6,7,8-四氢苯并[b]吡喃和6-氨基-5-氰基-4-芳基-1,4-二氢吡喃并[2,3-c]吡唑,证明了该方法在产率、简便性和反应时间方面的优势 (Maleki & Ashrafi,2014).

生物和药理学研究

抗菌活性: 研究了源自1,5-二甲基-2-苯基-1,2-二氢-3H-吡唑-3-酮的席夫碱的抗菌特性,显示出对几种细菌菌株的中等至良好活性 (Asiri & Khan,2010).

抗癌活性: 探索了基于4-氨基安替比林的杂环化合物对人肿瘤乳腺癌细胞系的抗癌潜力,表明某些化合物具有显着的活性 (Ghorab 等,2014).

材料科学与化学

光学性质研究: 分析薄膜中的安替比林衍生物,重点关注它们的无定形性质和光学性质,包括吸收光谱和色散参数 (El-Ghamaz 等,2017).

荧光化学传感器的开发: 合成和理化评价4-氨基-2,3-二甲基-1-苯基-3-吡唑啉-5-酮和相关化合物,研究它们作为荧光化学传感器的用途,用于选择性和灵敏地检测离子 (Asiri 等,2018).

作用机制

Target of Action

The primary target of 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide is serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .

Mode of Action

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues in the active site of these enzymes, thereby preventing their normal function .

Biochemical Pathways

The inhibition of serine proteases by 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide affects multiple biochemical pathways. For instance, the inhibition of thrombin would impact the blood clotting cascade, while the inhibition of trypsin and chymotrypsin would affect protein digestion .

Pharmacokinetics

It is known to be water-soluble , which suggests that it could be readily absorbed and distributed in the body. Its stability at low pH values also suggests that it could survive the acidic environment of the stomach.

Result of Action

The inhibition of serine proteases by 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide can have various molecular and cellular effects, depending on the specific protease being inhibited. For example, inhibiting thrombin could prevent blood clotting, while inhibiting trypsin and chymotrypsin could disrupt protein digestion .

Action Environment

The action of 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide can be influenced by various environmental factors. For instance, its water solubility and stability at low pH values suggest that it could be effectively used in aqueous environments and withstand acidic conditions. Its stability decreases at ph values above 70 , which could limit its use in more alkaline environments.

安全和危害

未来方向

属性

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2BrH/c1-5-7(3-4-8)6(2)10-9-5;;/h3-4,8H2,1-2H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHMBYGHVPKFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)

![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)